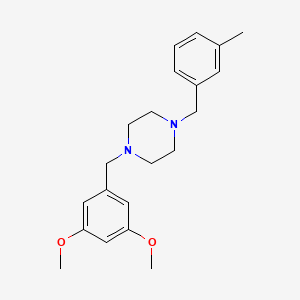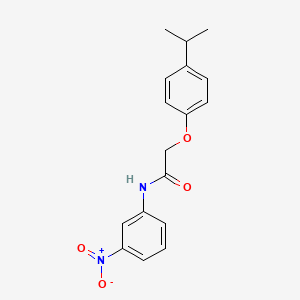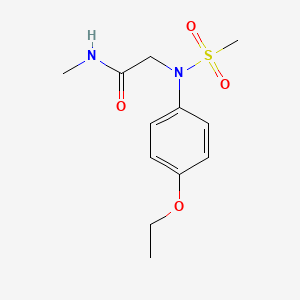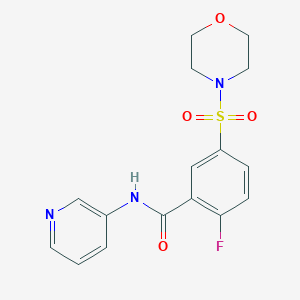
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBDB or "Eden" and is classified as a substituted phenethylamine.
作用机制
The exact mechanism of action of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood. However, it is believed to act as a serotonin releaser, which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone may produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone have been studied in animal models. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response. These effects may contribute to the compound's potential as an antidepressant and antianxiety agent.
实验室实验的优点和局限性
One advantage of using 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone in laboratory experiments is its ability to selectively release serotonin. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is its potential for abuse. It is a controlled substance and must be handled with care to prevent misuse.
未来方向
There are several future directions for research on 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is its potential as a neuroprotective agent. Studies have shown that it may be useful in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Another area of interest is its potential as a treatment for depression and anxiety. Clinical trials are needed to determine its efficacy and safety in humans. Finally, research is needed to explore the mechanism of action of this compound in more detail, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its ability to selectively release serotonin makes it a useful tool for studying the role of serotonin in various physiological processes. Further research is needed to explore its potential as a neuroprotective agent and as a treatment for depression and anxiety.
合成方法
The synthesis of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 2-butanone with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of the compound and is widely used in laboratories.
科学研究应用
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit serotonergic activity, which makes it a potential candidate for the development of new antidepressant and antianxiety drugs. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-10-17-16(12-13)19(15-6-4-3-5-7-15)18(21-17)11-9-14(2)20/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIISMMNKAIIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)



![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)


![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
